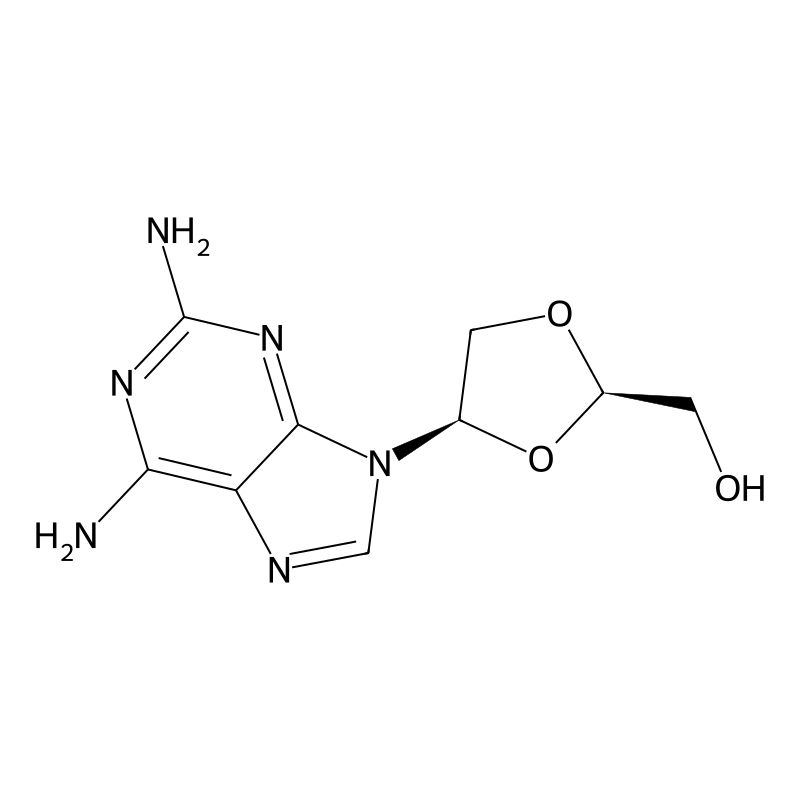

Amdoxovir

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action and Pharmacological Profile

The antiviral activity of amdoxovir is mediated through a multi-step activation process and specific interaction with its target.

- Prodrug Activation: this compound (DAPD) is first deaminated by the ubiquitous enzyme adenosine deaminase to form dioxolane guanosine (DXG) [1] [2]. DXG is then phosphorylated by cellular kinases to its active moiety, DXG-triphosphate (DXG-TP) [1] [3].

- Target and Action: DXG-TP competes with the natural substrate deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA chain by HIV-1 reverse transcriptase [1] [4]. Because it lacks a 3'-hydroxyl group, its incorporation results in chain termination, halting DNA synthesis and viral replication [3].

- Pharmacokinetics: The half-life of DXG-TP is approximately 9 to 16 hours in human cells, supporting a twice-daily (BID) dosing regimen [1].

The table below summarizes key characteristics of this compound and its active form.

| Feature | This compound (DAPD, Prodrug) | DXG-TP (Active Metabolite) |

|---|---|---|

| Chemical Classification | Guanosine analogue NRTI, 6-aminopurine [1] [4] | Nucleoside triphosphate analogue |

| Primary Molecular Target | Not applicable (inactive prodrug) | HIV-1 Reverse Transcriptase [4] |

| Main Mechanism | Precursor to active drug | Competes with dGTP; causes DNA chain termination [1] [3] |

| Key Resistance Mutations | K65R, L74V [5] [1] | K65R, L74V [5] [1] |

| Activation Pathway | Deaminated by adenosine deaminase to DXG [1] [2] | Phosphorylated from DXG by cellular kinases [1] |

Key Experimental Data and Clinical Evidence

Evidence for this compound's activity and synergy comes from both in vitro studies and a short-term clinical trial.

In Vitro Combination with IMPDH Inhibitors

- Objective: To investigate whether inhibitors of inosine monophosphate dehydrogenase (IMPDH), which lower intracellular dGTP levels, could enhance the antiviral activity of this compound/DXG [2].

- Methods: Antiviral assays (XTT and p24 ELISA) were performed in MT-2 cells and peripheral blood mononuclear cells (PBMCs) infected with wild-type and drug-resistant HIV-1 strains. Compounds were tested alone and in combination [2].

- Key Findings: Mycophenolic acid (MPA) and ribavirin decreased the EC₅₀ of DXG against wild-type virus by over 10-fold. These IMPDH inhibitors also reversed resistance in viruses with K65R or L74V mutations, restoring susceptibility to this compound/DXG. The combinations did not increase cytotoxicity in the models tested [2].

Clinical Proof-of-Concept Trial

- Objective: To assess the short-term antiviral activity and tolerability of this compound with standard and reduced doses of zidovudine [5].

- Methods: A double-blind, placebo-controlled study in 24 HIV-1 infected, treatment-naive adults. Patients were randomized to one of five 10-day, BID treatments or placebo. The primary efficacy measures were the mean change in viral load (log₁₀) and the area under the virus depletion curve [5].

- Key Findings: The combination of this compound with zidovudine was significantly more effective than either drug alone, with the 200 mg zidovudine dose combination showing the greatest effect. The combination also markedly decreased variability in viral load response. All reported adverse events were mild to moderate [5].

The table below summarizes the quantitative results from this clinical trial.

| Treatment Group | Mean Change in Viral Load (log₁₀ copies/mL) | Synergy/Observation |

|---|---|---|

| Placebo | +0.10 | Baseline |

| Zidovudine 300 mg BID | -0.55 | -- |

| This compound 500 mg BID | -1.09 | -- |

| This compound + Zidovudine 300 mg BID | -1.69 | Additive/Synergistic |

| This compound + Zidovudine 200 mg BID | -2.00 | Synergistic (P=0.021 vs. AMDX alone) |

Resistance and Synergy Mechanisms

A key feature of this compound is its unique resistance profile and potential for synergistic combinations.

- Resistance Mutations: Selection of resistance in vitro is slow and is associated with the K65R or L74V mutations in HIV-1 reverse transcriptase [5] [1]. The K65R mutation also confers cross-resistance to other NRTIs like tenofovir and abacavir [1].

- Bidirectional Resistance and Synergy: The K65R mutation has been shown to increase viral sensitivity to zidovudine [5] [1]. Furthermore, in vitro studies found that when this compound and zidovudine were combined, no resistance mutations were detected for up to 28 weeks, suggesting the combination can delay or prevent the emergence of resistance [5] [1]. This forms a rational basis for their synergistic use.

The following diagram illustrates the activation pathway of this compound and its synergistic mechanism with zidovudine.

This compound activation pathway and synergistic mechanism with zidovudine.

Development Status and Safety

This compound has been evaluated in several Phase I and II clinical trials and was generally well-tolerated in the short-term proof-of-concept study [5]. However, its development seems to have halted.

- Clinical Status: While a 2010 publication referred to it as being in "advanced Phase II clinical trials" [5], later records from 2013 show one trial was terminated and another was withdrawn [6]. No further clinical studies have been reported since.

- Preclinical and Clinical Safety: In animal toxicology studies, high doses were associated with obstructive nephropathy, which was reversible upon discontinuation [5]. In human trials, the main concern was the observation of non-gradable lens opacities in some subjects, leading to study withdrawals [5]. No renal toxicities or glucose abnormalities were reported in clinical trials [5].

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. In Vitro Combination of this compound and the Inosine ... [pmc.ncbi.nlm.nih.gov]

- 3. Practical Considerations For Developing Nucleoside Reverse ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 5. Antiviral activity and tolerability of this compound with ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound [en.wikipedia.org]

Comprehensive Technical Guide: DAPD (Amdoxovir) Prodrug for HIV Treatment

Introduction and Clinical Significance

(-)-β-D-2,6-Diaminopurine Dioxolane (DAPD), also known as Amdoxovir, is an orally bioavailable nucleoside reverse transcriptase inhibitor (NRTI) prodrug developed to address the critical need for antiretroviral agents effective against drug-resistant HIV-1 strains. DAPD was specifically designed as a water-soluble prodrug of the potent anti-HIV agent (-)-β-D-dioxolane guanine (DXG), aiming to overcome the poor solubility and low oral bioavailability associated with DXG itself [1] [2]. The clinical significance of DAPD stems from its unique resistance profile, demonstrating activity against HIV-1 variants that have developed resistance to other NRTIs such as zidovudine (AZT), lamivudine (3TC), and adefovir [1]. This lack of cross-resistance provides a compelling rationale for using DAPD in salvage therapy regimens for patients who have failed conventional nucleoside therapies, addressing a substantial unmet need in clinical management of HIV infection [1] [2].

The development of DAPD occurred during an era when limitations of existing HIV treatments were becoming increasingly apparent. While combination therapies using one or more RT inhibitors with protease inhibitors could strongly suppress virus replication, drug-related adverse events and emerging resistance mutations eventually limited their long-term utility [1]. DAPD emerged as a promising candidate with a differentiated profile, offering potent antiviral activity coupled with minimal cytotoxicity and no observed mitochondrial toxicity at therapeutic concentrations [1]. The compound progressed through clinical trials, with phase I/II studies confirming its safety profile and demonstrating efficacy in treatment-experienced individuals harboring viruses with multiple thymidine analog mutations (TAMS) and the M184V mutation [2].

Mechanism of Action and Metabolic Activation

Metabolic Activation Pathway

DAPD functions as a prodrug that undergoes a sequential, enzyme-mediated activation process to ultimately form the pharmacologically active moiety that inhibits HIV-1 reverse transcriptase. The activation pathway begins with the conversion of DAPD to its intermediate metabolite DXG, which is subsequently phosphorylated to the active triphosphate form (DXG-TP) that exerts antiviral activity [1]. The initial conversion is catalyzed by adenosine deaminase (ADA), which deaminates DAPD at the 6-amino position of the purine ring [1]. Enzyme kinetic studies using calf adenosine deaminase determined a Km value of 15 ± 0.7 μM for DAPD, which is similar to the Km value for adenosine, though the catalytic rate (kcat) for DAPD is approximately 540-fold slower than for adenosine [1]. This efficient deamination process transforms the poorly soluble DAPD into the more potent DXG metabolite.

The final activation step occurs intracellularly, where DXG is phosphorylated by cellular kinases to form DXG-TP, the active inhibitory species. Research using CEM cells and peripheral blood mononuclear cells (PBMCs) exposed to either DAPD or DXG confirmed that only DXG-TP was detected intracellularly, indicating that DAPD is completely converted to DXG prior to phosphorylation [1]. DXG-TP functions as a potent alternative substrate inhibitor of HIV-1 reverse transcriptase, competing with natural deoxynucleotide triphosphates for incorporation into the growing viral DNA chain [1]. Once incorporated, DXG-TP terminates DNA chain elongation due to the absence of a 3'-hydroxyl group in the dioxolane ring, thereby preventing viral replication.

Figure 1: Metabolic Activation Pathway of DAPD to Its Active Form, DXG-TP

Antiviral Activity and Resistance Profile

The antiviral potency of DAPD and its metabolite DXG has been extensively evaluated in multiple cell systems, including MT-2 cells and phytohemagglutinin (PHA)-stimulated human peripheral blood mononuclear cells (PBMCs) infected with the LAI strain of HIV-1 [1]. DXG demonstrates potent inhibition of HIV-1 reverse transcriptase through a dual mechanism involving competitive binding with natural nucleotides and subsequent chain termination after incorporation into the viral DNA [1]. Rapid transient kinetic studies have revealed that the efficiency of incorporation for DXG-TP is lower than that measured for the natural substrate, 2'-deoxyguanosine 5'-triphosphate, yet sufficient to potently suppress viral replication [1].

The resistance profile of DAPD/DXG represents one of its most clinically valuable attributes. Unlike many other nucleoside analogs, DXG maintains activity against HIV-1 strains resistant to AZT, 3TC, and adefovir [1] [2]. Molecular modeling studies suggest that the dioxolane moiety plays a significant role in stabilizing the binding between mutant HIV-1 RT and the nucleoside triphosphate, potentially explaining this favorable resistance profile [2]. Furthermore, resistance to DXG does not appear to emerge rapidly in clinical settings; in phase IIa trials, no genetic changes in HIV reverse transcriptase were observed between pretreatment and post-treatment genotypes following 15 days of DAPD monotherapy [2]. This distinguishes DAPD from many other antiretroviral agents and supports its use in treatment-experienced patients.

Enzymatic Inhibition and Selectivity

DXG-TP demonstrates favorable selectivity for viral reverse transcriptase over human DNA polymerases, contributing to its minimal cytotoxicity profile. Biochemical assays have shown that DXG-TP is a weak inhibitor of human DNA polymerases α and β [1]. Against the large subunit of human DNA polymerase γ, which is responsible for mitochondrial DNA replication, a Ki value of 4.3 ± 0.4 μM was determined for DXG-TP [1]. This selective inhibition is particularly important given the mitochondrial toxicity associated with other nucleoside analogs, which often limits their long-term use. The observed lack of mitochondrial toxicity for DAPD and DXG at therapeutic concentrations represents a significant advantage over several first-generation NRTIs [1].

Table 1: Key Kinetic Parameters for DAPD Activation and DXG-TP Inhibition

| Parameter | Value | Experimental System | Significance |

|---|---|---|---|

| ADA Km for DAPD | 15 ± 0.7 μM | Calf adenosine deaminase | Similar affinity as natural substrate adenosine |

| ADA kcat ratio (Adenosine/DAPD) | 540-fold faster for adenosine | Calf adenosine deaminase | Slower conversion rate but sufficient for activation |

| Polymerase γ Ki for DXG-TP | 4.3 ± 0.4 μM | Human DNA polymerase γ large subunit | Explains low mitochondrial toxicity |

| Efficiency of Incorporation | Lower than natural dGTP | HIV-1 RT rapid transient kinetics | Sufficient for antiviral activity |

Experimental Methodologies and Assay Protocols

Antiviral Activity Assessment

The evaluation of antiviral potency for DAPD and DXG employs standardized in vitro systems using HIV-1 infected cells. The primary methodology involves infecting MT-2 cells or phytohemagglutinin (PHA)-stimulated human peripheral blood mononuclear cells (PBMCs) with the LAI strain of HIV-1 at a defined multiplicity of infection (MOI) [1]. For MT-2 cells, infection typically proceeds at an MOI of 0.01 for 2-4 hours at 37°C, after which infected cells (3 × 10⁴ cells/well) are seeded into 96-well plates containing serial dilutions of DAPD or DXG [1]. Following a 5-day incubation period at 37°C in a humidified 5% CO₂ atmosphere, antiviral activity is quantified using the XTT assay, which measures cell viability based on metabolic activity [1].

For assays conducted in PBMCs, the infection protocol is slightly modified. PBMCs are infected with HIV-1 at an MOI of 0.001 for 4 hours at 37°C before seeding infected cells (10⁵ cells/well) into 96-well plates containing serial dilutions of the test compound [1]. After 4 days of incubation, antiviral activity is assessed by measuring levels of p24 antigen in the culture supernatant using a commercial HIV-1 Antigen Microelisa System [1]. This dual-method approach allows comprehensive evaluation of compound efficacy across different cellular environments relevant to HIV infection and replication.

Adenosine Deaminase Dependency Studies

To confirm the essential role of adenosine deaminase in DAPD activation, researchers employ specific ADA inhibitors in antiviral assays. The experimental protocol involves adding the ADA inhibitor erythro-3-(adenin-9-yl)-2-nonanol (EHNA) at a concentration of 100 μM to cells at the time of infection [1]. Control cells are infected in the absence of EHNA. After a 2-hour infection period, cells are seeded into 96-well plates containing serial dilutions of DAPD along with the appropriate concentration of EHNA [1]. Cultures are incubated for 5 days, and antiviral activity is assessed using the XTT assay.

An alternative approach utilizes deoxycoformycin (DCF), another potent ADA inhibitor. In this protocol, PHA-stimulated human PBMCs cultured in flasks (5 × 10⁶ cells per 10 ml) are infected with HIV-1 at an MOI of 0.1 and preincubated with DCF for 30 minutes prior to DAPD addition [1]. Tenfold serial dilutions of DAPD (0.01 to 100 μM) are tested in combination with 10 μM DCF, with AZT serving as a positive control. After 6 days of incubation, supernatant is harvested and virus pellets are obtained by centrifugation for reverse transcriptase activity analysis [1]. These inhibition studies provide crucial evidence validating the prodrug mechanism and ADA-dependent activation of DAPD.

Figure 2: Experimental Workflow for Assessing DAPD Antiviral Activity

Cytotoxicity and Mitochondrial Toxicity Evaluation

The assessment of cytotoxicity for DAPD and DXG follows standardized protocols using relevant cell lines. Researchers seed MT-2 cells and PHA-stimulated human PBMCs at densities of 3 × 10⁴ and 1 × 10⁵ cells/well, respectively, in 96-well cell culture plates containing twofold serial dilutions of DAPD or DXG [1]. Typical concentration ranges are 0.48 to 1,000 μM for DAPD and 0.24 to 500 μM for DXG [1]. Cultures are incubated for 5 days at 37°C in a humidified 5% CO₂ atmosphere, followed by incubation with XTT for 3 hours. Cytotoxicity is determined by comparing treated cultures with untreated controls using the XTT assay [1].

The evaluation of mitochondrial toxicity represents a critical component of DAPD's safety assessment, particularly given the historical association of NRTIs with mitochondrial dysfunction. Studies examining the effects of DAPD and DXG on mitochondrial DNA content and function have demonstrated little or no cytotoxicity and no mitochondrial toxicity at the concentrations tested [1]. This favorable safety profile is further supported by biochemical assays showing weak inhibition of human DNA polymerases, especially polymerase γ, which is responsible for mitochondrial DNA replication [1].

Table 2: Key Experimental Protocols for DAPD Profiling

| Assay Type | Cell System | Key Parameters | Endpoint Measurements |

|---|---|---|---|

| Antiviral Activity | MT-2 cells, PBMCs | MOI: 0.01-0.001, 5-day incubation | XTT assay, p24 antigen ELISA |

| ADA Dependency | PBMCs + ADA inhibitors | EHNA (100 μM), DCF (10 μM) | RT activity, XTT assay |

| Cytotoxicity | MT-2 cells, PBMCs | 2-fold serial dilutions, 5-day incubation | XTT assay compared to untreated control |

| Enzyme Kinetics | Purified enzymes | Km, kcat, Ki determinations | Radiometric assays, HPLC analysis |

Prodrug Optimization and Analog Development

Structural Modifications to Enhance Performance

Despite the promising profile of DAPD, its optimal therapeutic potential has been limited by suboptimal oral bioavailability, approximately 30% in monkeys and rats, primarily due to low aqueous solubility [2]. To address this limitation, researchers have pursued systematic prodrug optimization strategies, synthesizing and evaluating various analogs with modified physicochemical properties. These efforts have yielded several promising candidates with improved pharmaceutical characteristics [2]. One key approach has involved modification at the C6 position of the purine ring, resulting in several-fold enhancements in anti-HIV activity compared to the parent DAPD compound without increasing toxicity [2].

The most notable optimized compound emerging from these structure-activity relationship studies is (-)-β-D-(2R,4R)-1,3-dioxolane-2-amino-6-aminoethyl purine, which demonstrated 17-fold greater potency than DAPD itself [2]. Other successful modifications include the synthesis of 5'-L-valyl DAPD and various organic acid salts, which also exhibited enhanced anti-HIV activity compared to unmodified DAPD [2]. Interestingly, attempts to create prodrugs of the active metabolite DXG generally resulted in decreased potency compared to either DXG or DAPD, highlighting the importance of the adenosine deaminase activation step in the overall efficacy of this prodrug system [2].

Modern Prodrug Design Principles

The development of DAPD analogs exemplifies the evolution from traditional prodrug approaches to modern targeted strategies. Traditional prodrug design typically involved covalent modification of the parent drug with hydrophilic or lipophilic groups to enhance solubility or membrane permeability, respectively [3] [4]. While this approach can improve biopharmaceutical properties, it generally lacks specificity. In contrast, modern prodrug design incorporates molecular and cellular parameters, including membrane transporter targeting and enzyme-specific activation, to achieve more precise drug delivery [3] [4].

For DAPD optimization, researchers have applied principles of transporter-targeted prodrug design, potentially exploiting intestinal nutrient transporters to enhance oral absorption. This approach has been successfully employed for other antiviral agents, such as valacyclovir, which targets the human peptide transporter 1 (hPEPT1) to achieve 3-5 fold higher bioavailability compared to the parent drug acyclovir [3]. Similarly, the incorporation of amino acid moieties in DAPD prodrugs may facilitate transporter-mediated absorption, potentially overcoming the solubility-limited bioavailability of the parent compound [2] [4].

Clinical Trial Status and Future Directions

Clinical Development Progress

DAPD has progressed through multiple stages of clinical evaluation as a promising antiretroviral agent for treatment-experienced patients. In phase I trials, the drug demonstrated a favorable adverse effect profile during relatively short exposure periods [2]. More importantly, phase IIa clinical trials (ACTG-5165) conducted by the AIDS Clinical Trials Group (ACTG) sponsored by the National Institutes of Health (NIH) evaluated this compound in highly treatment-experienced individuals failing existing antiretroviral regimens [2]. These studies administered this compound at 500 mg twice daily, either alone or in combination with mycophenolate mofetil (MMF) at 500 mg twice daily, in addition to patients' current failing treatment regimens.

The clinical trial results demonstrated that this compound was effective in subjects with viral strains resistant to multiple nucleoside analogs, including those harboring thymidine analog mutations (TAMS) such as M41L and L210W, as well as the M184V mutation selected by lamivudine (3TC) and emtricitabine [2]. This robust activity against resistant strains underscores the unique resistance profile of DAPD/DXG and supports its potential utility in salvage therapy. Furthermore, the absence of emergent resistance mutations during short-term monotherapy suggests a potentially higher genetic barrier to resistance compared to some other NRTIs [2].

Future Perspectives and Development Opportunities

The continued development of DAPD and its optimized analogs faces both opportunities and challenges. The demonstrated efficacy against multidrug-resistant HIV, coupled with a favorable mitochondrial toxicity profile, positions DAPD as a valuable candidate for addressing unmet needs in antiretroviral therapy [1] [2]. However, the suboptimal bioavailability of the current formulation represents a limitation that must be addressed through further prodrug optimization or formulation advancements [2].

Future directions for DAPD development likely include combination strategies with other antiretroviral agents with complementary resistance profiles, potentially creating potent regimens for highly treatment-experienced patients. Additionally, the application of advanced prodrug technologies, such as phospholipid-based prodrug systems or targeted nanocarriers, could further enhance the delivery and specificity of DAPD [3] [5]. The ongoing challenge of HIV persistence in reservoir sites also suggests potential applications for DAPD in eradication or remission strategies, particularly if formulations can be developed to enhance penetration into sanctuary sites such as the central nervous system [5].

Conclusion

References

- 1. of 1-β-d-2,6-Diaminopurine Dioxolane... Mechanism of Action [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and anti-HIV activity of (-)-β-D-(2R,4R) 1,3- ... [pmc.ncbi.nlm.nih.gov]

- 3. Prodrugs for Improved Drug Delivery: Lessons Learned ... [pmc.ncbi.nlm.nih.gov]

- 4. Modern Prodrug Design for Targeted Oral Drug Delivery [mdpi.com]

- 5. Prodrug Therapies for Infectious and Neurodegenerative ... [pmc.ncbi.nlm.nih.gov]

Metabolic Activation Pathway of DAPD (Amdoxovir)

Drug Characteristics and Mechanism of Action

The table below summarizes the core characteristics of amdoxovir.

| Property | Description |

|---|---|

| Generic Name | This compound [1] |

| Code/Synonyms | DAPD; (-)-β-D-2,6-Diaminopurine-dioxolane [1] |

| Chemical Formula | C₉H₁₂N₆O₃ [1] |

| Modality | Small Molecule [1] |

| Drug Class | Nucleoside Reverse Transcriptase Inhibitor (NRTI) [2] |

| Status | Investigational; development discontinued after Phase II trials [2] |

| Mechanism of Action | Prodrug that is converted to its active metabolite, dioxolane guanosine (DXG). DXG-triphosphate inhibits HIV reverse transcriptase by competing with natural dGTP for incorporation into viral DNA [1] [3]. |

Key Clinical Trial Data

Clinical studies evaluated the short-term safety and antiviral activity of this compound in various patient populations and combinations.

| Study Focus | Patient Population | Key Findings | Reference |

|---|---|---|---|

| Monotherapy (15-day) | ART-naive & ART-experienced | Median HIV RNA reduction of 1.5 log10 copies/mL at highest doses (500 mg BID) in ART-naive patients. Weaker response (0.7 log10 reduction) in ART-experienced patients. Well-tolerated, majority of adverse events mild/moderate [4]. | [4] |

| Combination with Zidovudine (10-day) | ART-naive | Synergistic effect observed. AMDX + ZDV (200 mg) resulted in mean VL log10 change of -2.00, significantly greater than AMDX alone (-1.09) or ZDV alone. Reduced viral load variability with combination [5]. | [5] |

Experimental Protocols from Key Studies

The following outlines the methodology from pivotal this compound clinical trials.

Protocol 1: Short-term Safety and Pharmacodynamics Study [4]

This study provides a foundational clinical protocol for evaluating this compound.

- Objective: To evaluate the pharmacodynamics and safety of escalating doses of this compound monotherapy.

- Design: Randomized, 15-day monotherapy study with a 7-day post-dose follow-up.

- Patients: 90 HIV-1 infected patients with plasma HIV-1 RNA between 5,000 and 250,000 copies/mL. Included both treatment-naive and treatment-experienced patients.

- Intervention Groups: Patients were randomized to receive DAPD at 25, 100, 200, 300, or 500 mg twice daily, or 600 mg once daily. Another group added DAPD (300 or 500 mg BID) to their existing failing ART regimen.

- Primary Endpoints:

- Efficacy: Antiviral activity measured as the change in log10 HIV-1 RNA from baseline, analyzed using the average area under the curve minus baseline (AUCMB) to day 15.

- Safety: Incidence of Grade 1 to 4 clinical and laboratory adverse events.

Protocol 2: Combination Therapy with Zidovudine [5]

This study details a protocol for investigating this compound in a synergistic combination.

- Objective: To assess the short-term tolerability and antiviral activity of this compound combined with reduced and standard doses of zidovudine.

- Design: Double-blind, placebo-controlled, proof-of-concept study with 10 days of treatment.

- Patients: 24 HIV-1 infected, ART-naive adults with plasma HIV-1 RNA ≥5,000 copies/mL and CD4+ T-cell count ≥200 cells/mm³.

- Intervention Groups: Patients were randomized to one of six twice-daily regimens:

- Placebo

- Zidovudine 200 mg

- Zidovudine 300 mg

- This compound 500 mg

- This compound 500 mg + Zidovudine 200 mg

- This compound 500 mg + Zidovudine 300 mg

- Primary Endpoints:

- Efficacy: Mean change in viral load (log10) and area under the virus depletion curve (AUCVL) from baseline to day 10.

- Safety: Laboratory and clinical safety monitoring throughout the study.

Development Pathway and Rationale for Combination

The following diagram illustrates the activation pathway of this compound and the rationale for its combination with other agents.

This compound Activation and Combination Strategy: The prodrug DAPD is converted to DXG, which is phosphorylated to the active DXG-TP that inhibits HIV Reverse Transcriptase. IMPDH inhibitors can enhance this effect by depleting competing natural dGTP.

Development History and Current Status

- Discovery and Early Development: this compound was discovered by Raymond F. Schinazi and C.K. Chu and was initially licensed by Triangle Pharmaceuticals [2].

- Clinical Trial Phase: The drug advanced to Phase II clinical trials. A Phase II trial was terminated in 2013 and another was withdrawn, with no further studies conducted since [2].

- Discontinuation: Gilead Sciences, which acquired Triangle Pharmaceuticals, ended the licensing agreement for this compound in 2004 for strategic reasons, though it acknowledged the drug's potential [6]. The intellectual property was returned to the universities.

References

- 1. : Uses, Interactions, Mechanism of Action | DrugBank Online this compound [go.drugbank.com]

- 2. - Wikipedia this compound [en.wikipedia.org]

- 3. In Vitro Combination of this compound and the Inosine ... [pmc.ncbi.nlm.nih.gov]

- 4. Short-term safety and pharmacodynamics of this compound in ... [pubmed.ncbi.nlm.nih.gov]

- 5. Antiviral activity and tolerability of this compound with ... [pmc.ncbi.nlm.nih.gov]

- 6. Gilead Emory University and the University of Georgia Research... [gilead.com]

Amdoxovir HIV-1 reverse transcriptase inhibition

Molecular Mechanism & Activation Pathway

Amdoxovir requires intracellular activation to exert its antiviral effect. The following diagram illustrates its metabolic pathway and mechanism of action at the molecular level.

This compound is activated intracellularly to DXG-TP, which inhibits HIV-1 reverse transcriptase by competing with dGTP and terminating viral DNA chain elongation.

Resistance and Cross-Resistance Profile

A key characteristic of this compound is its retained activity against some NRTI-resistant HIV strains, though it can select for its own resistance mutations [1] [2].

| Resistance Profile | Impact on AMDX/DXG Susceptibility |

|---|---|

| M184V/I (Lamivudine/Emtricitabine resistance) | Remains Sensitive [1] [2] |

| Thymidine Analog Mutations (TAMs) (e.g., M41L, D67N, K70R, T215Y/F) [1] | Remains Sensitive [1] |

| K65R (Selected by Tenofovir, Didanosine) | Confers Resistance / Decreased Susceptibility [1] [2] |

| L74V (Selected by Didanosine) | Confers Resistance / Decreased Susceptibility [1] |

| Q151M (Multi-NRTI Resistance) | Confers Resistance [3] [2] |

Synergistic Drug Combinations

Research indicates that this compound's activity can be significantly enhanced when combined with other agents.

- Inosine Monophosphate Dehydrogenase (IMPDH) Inhibitors: Mycophenolic acid (MPA) and ribavirin deplete intracellular dGTP pools. This reduction potentiates DXG-TP's activity by reducing competition, synergistically enhancing AMDX's effect against wild-type and drug-resistant viruses, and even reversing resistance conferred by K65R and Q151M mutations [3].

- Zidovudine (ZDV): The combination of AMDX and ZDV demonstrated additive to synergistic antiviral activity in a 10-day clinical study. This combination also delayed the emergence of resistance mutations in vitro [1] [4].

Key Experimental Data & Protocols

The quantitative data on this compound's efficacy and the methodologies to study it are critical for researchers.

Antiviral Potency and Cytotoxicity Assays

The following table summarizes typical in vitro experimental data [3] [5].

| Assay Parameter | Experimental Context | Result / Value |

|---|---|---|

| EC₅₀ (Wild-type HIV-1) | HIV-1LAI in human PBM cells | In the low micromolar to sub-micromolar range (varies by study) [5] |

| Potentiation with IMPDH Inhibitors | Wild-type HIV-1 + Mycophenolic Acid (MPA) or Ribavirin | ≥10-fold decrease in DXG EC₅₀ [3] |

| Cytotoxicity (CC₅₀) | Various human cell lines (PBM, Vero, CEM) | >100 μM (no cytotoxicity observed at physiologically relevant concentrations) [3] [5] |

| Mitochondrial Toxicity | HepG2 cells, 14-day treatment, 10 μM | No effect on mitochondrial DNA levels; no increase in lactic acid production [1] |

Detailed Experimental Protocol: Anti-HIV-1 Susceptibility Assay

This standard protocol is used to determine the EC₅₀ of compounds like this compound [3] [5].

- Cell Culture: Use human peripheral blood mononuclear (PBM) cells, isolated from healthy donors and stimulated with phytohemagglutinin (PHA) for 2-3 days.

- Virus Infection: Infect activated PBM cells with a standardized stock of HIV-1 (e.g., HIV-1LAI strain) at a low multiplicity of infection (MOI).

- Drug Treatment: Incubate infected cells with a range of drug concentrations (e.g., AMDX, DXG) in a 96-well plate. Include untreated infected cells (virus control) and uninfected cells (cell control).

- Incubation & Monitoring: Culture the plates for a set period (e.g., 4-7 days), monitoring viral-induced cytopathic effects or supernatant viral p24 antigen levels.

- Viability/Viral Load Measurement: On day 4 or 5, measure cell viability using a tetrazolium-based dye (MTT or XTT). The signal is proportional to the number of viable cells.

- Data Analysis: Calculate the percent protection from viral killing for each drug concentration. The 50% effective concentration (EC₅₀) is determined from the dose-response curve as the concentration that affords 50% protection from the viral cytopathic effect.

Clinical Development Overview

This compound progressed to Phase II trials, but its development has stalled. Key clinical findings are summarized below [1] [6] [4].

| Trial Aspect | Details & Findings |

|---|---|

| Phase | Phase I/II (No further development reported since ~2013) [7] |

| Dosing | 500 mg twice daily was used in clinical studies [4] |

| Key Combination | AMDX + Zidovudine (ZDV); showed additive to synergistic antiviral effect [1] [4] |

| Pharmacokinetics | Rapid absorption and conversion to DXG; DXG-TP half-life supports twice-daily dosing [1] |

| Status | A Phase IIa trial (NCT01737359) was terminated, and another was withdrawn [6] [7] |

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. Dioxolane Guanosine 5′-Triphosphate, an Alternative ... [sciencedirect.com]

- 3. In vitro combination of this compound and the inosine monophosphate... [pubmed.ncbi.nlm.nih.gov]

- 4. and Standard-Dose Zidovudine in HIV-1-Infected Individuals [pmc.ncbi.nlm.nih.gov]

- 5. Adenosine Dioxolane Nucleoside Phosphoramidates As ... [pmc.ncbi.nlm.nih.gov]

- 6. A Safety and Efficacy Study of this compound in HIV-1 Treatment ... [trial.medpath.com]

- 7. This compound [en.wikipedia.org]

Mechanism of Action and Antiviral Profile

The table below summarizes the core characteristics of amdoxovir's in vitro antiviral activity.

| Aspect | Detailed Description |

|---|---|

| Compound Type | Nucleoside Reverse Transcriptase Inhibitor (NRTI) prodrug [1]. |

| Active Metabolite | (-)-β-D-Dioxolane Guanosine (DXG) [1]. |

| Activation Pathway | In vivo deamination by adenosine deaminase to DXG, followed by phosphorylation to the active DXG-triphosphate form [1]. |

| Primary Target | HIV-1 reverse transcriptase [1]. |

| In Vitro Activity Against Wild-type HIV-1 | Potent activity [1]. |

| In Vitro Activity Against NRTI-Resistant HIV-1 | Potent activity against clinical isolates resistant to other nucleoside and nucleotide analogs [1]. Maintains activity against strains with the M184V/I (lamivudine/emtricitabine resistance) or thymidine analogue mutations (TAMs) [2]. |

Synergistic Combination and Resistance Profile

A key finding from the research is the synergistic antiviral effect observed in vitro when this compound is combined with zidovudine (AZT) [2]. This combination also prevents or delays the selection of common resistance mutations, such as thymidine analogue mutations (TAMs) and the K65R mutation [2].

The K65R mutation, which can confer resistance to this compound, exhibits a bidirectional phenotypic antagonism with zidovudine-resistant TAMs. This means virus populations have difficulty maintaining both mutations simultaneously, which helps explain the delayed resistance emergence with the this compound-zidovudine combination [2].

Experimental Evidence and Workflow

The in vitro findings were validated in a human clinical trial. After 10 days of monotherapy, the mean reduction in viral load was greater with this compound (-1.09 log₁₀ copies/mL) than with zidovudine alone (-0.69 or -0.55 log₁₀ copies/mL, depending on the dose). The combination of this compound and zidovudine resulted in even greater viral load reduction (-2.00 and -1.69 log₁₀ copies/mL), with statistical analysis confirming synergy [2].

This compound Activation and Mechanism Pathway: This diagram illustrates the conversion of the prodrug this compound to its active form, DXG-triphosphate, which inhibits HIV-1 reverse transcriptase [2] [1].

Key Considerations and Limitations

- Cytotoxicity and Side Effects: While human studies reported mild to moderate adverse events, preclinical toxicology studies in animals identified potential concerns including obstructive nephropathy and lens opacities at high doses. Some human trial participants developed non-gradable lens opacities [2].

- Assay Methodologies: The precise experimental protocols for the initial in vitro resistance selection and synergy studies are not detailed in the available literature. Modern approaches for assessing broad-spectrum antiviral activity, such as multiplexed multicolor antiviral assays, exist but were not used in the foundational this compound research [3].

References

Drug Characterization and Mechanism of Action

The table below summarizes the core characteristics of amdoxovir (also known as DAPD).

| Property | Description |

|---|---|

| Chemical Name | (−)-β-D-2,6-diaminopurine dioxolane (DAPD) [1] [2] |

| Drug Class | Nucleoside Reverse Transcriptase Inhibitor (NRTI) [1] |

| Active Metabolite | Dioxolane guanine (DXG) [1] [3] |

| Activation Pathway | Intracellular deamination by adenosine deaminase to DXG, followed by phosphorylation to active DXG-triphosphate (DXG-TP) [1] [3] |

| Primary Mechanism | DXG-TP competes with natural substrate dGTP for incorporation into viral DNA by HIV-1 reverse transcriptase, leading to chain termination [3] [4] |

This compound's activation and mechanism can be visualized as a multi-step process:

This compound activation pathway and antiviral mechanism

Antiviral Activity and Resistance Profile

Preclinical studies have defined the antiviral scope of this compound and its resistance patterns.

| Virus Strain / Context | Preclinical Finding | Citation |

|---|---|---|

| Wild-type HIV-1 | Active in vitro | [1] |

| HBV | Active in vitro in human hepatocytes | [1] |

| HIV with M184V/I (lamivudine/emtricitabine resistance) | Retains activity | [1] [2] |

| HIV with Thymidine Analog Mutations (TAMs) | Retains activity | [1] [2] |

| HIV with multi-NRTI resistance (69SS insertion) | Retains activity | [1] |

| HIV with K65R mutation | Reduced susceptibility (selected by tenofovir, abacavir) | [1] [2] |

| HIV with L74V mutation | Reduced susceptibility (selected by didanosine) | [1] [2] |

Synergistic Combinations and Resistance Reversal

A key preclinical strategy involved combining this compound with host-targeted agents to enhance potency and counter resistance.

Experimental Protocol: In Vitro Combination Studies

- Objective: Evaluate the effect of inosine monophosphate dehydrogenase (IMPDH) inhibitors on the anti-HIV activity of this compound/DXG [3].

- Compounds: this compound (DAPD) or DXG combined with Mycophenolic Acid (MPA) or Ribavirin (RBV) [3].

- Cell Models: MT-2 cell line and phytohemagglutinin-activated peripheral blood mononuclear cells (PBMCs) from healthy donors [3].

- Virus Strains: Wild-type HIV-1 (LAI strain) and recombinant viruses with defined resistance mutations (K65R, L74V, Q151M) [3].

- Antiviral Assay: HIV-1 p24 antigen production measured by ELISA in PBMCs; cell viability measured by XTT-based method in MT-2 cells after 5 days of compound exposure [3].

- Key Findings: MPA and RBV decreased the EC₅₀ (50% effective concentration) of DXG by at least 10-fold against wild-type virus and completely reversed resistance in strains with K65R or L74V mutations [3].

The rationale for this synergistic combination is that inhibiting IMPDH reduces intracellular dGTP levels. This shifts the competitive balance in favor of the analogue, DXG-TP, during reverse transcription.

Mechanism of synergy between this compound and IMPDH inhibitors

Advanced Preclinical Development

Research has explored phosphoramidate prodrug technology to improve the properties of nucleoside analogues related to this compound.

- Objective: Enhance intracellular delivery of the monophosphate form of C-6 modified dioxolane-adenosine nucleosides, bypassing the rate-limiting initial phosphorylation step [5].

- Methodology: Synthesis of 5'-phosphoramidate prodrugs of dioxolane nucleosides and evaluation of their anti-HIV and anti-HBV activity in human PBM cells and hepatoma cell lines [5].

- Key Outcome: The phosphoramidate prodrugs demonstrated dramatically improved antiviral potency—up to 3,600-fold greater against HIV-1 and up to 300-fold greater against HBV compared to the parent nucleosides, without a corresponding increase in cytotoxicity in most compounds [5]. This highlights the potential of prodrug strategies to enhance the performance of dioxolane nucleosides.

Preclinical data successfully supported the transition of this compound into clinical trials. Phase I/II studies demonstrated that this compound was well-tolerated and showed significant antiviral activity in both treatment-naive and some treatment-experienced HIV-1 infected patients [6] [2].

References

- 1. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

- 2. Antiviral activity and tolerability of this compound with zidovudine in... [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Combination of this compound and the Inosine ... [pmc.ncbi.nlm.nih.gov]

- 4. : Uses, Interactions, Mechanism of Action | DrugBank Online this compound [go.drugbank.com]

- 5. Adenosine Dioxolane Nucleoside Phosphoramidates As ... [pmc.ncbi.nlm.nih.gov]

- 6. Short-term safety and pharmacodynamics of this compound in ... [pubmed.ncbi.nlm.nih.gov]

The Intracellular Phosphorylation Pathway of Amdoxovir

The activation of amdoxovir to its active form, DXG-TP, is a three-step phosphorylation process. The pathway is illustrated below, highlighting the key enzymes involved at each stage.

The metabolic activation pathway of this compound to its active triphosphate form, DXG-TP.

- Step 1: From Prodrug to Nucleoside - this compound (DAPD) is first deaminated by the ubiquitous enzyme adenosine deaminase (ADA) to form dioxolane guanosine (DXG) [1].

- Step 2: From Nucleoside to Monophosphate - DXG is phosphorylated to its monophosphate form (DXG-MP). The primary enzyme responsible for this initial phosphorylation is high-Km 5'-nucleotidase (5'-NT), not the typical deoxyguanosine kinase (dGK) [2] [3].

- Step 3: From Monophosphate to Diphosphate - DXG-MP is converted to the diphosphate form (DXG-DP) by GMP kinase [2] [3].

- Step 4: From Diphosphate to Active Triphosphate - The final step, phosphorylation of DXG-DP to the active DXG-TP, is efficiently catalyzed by several enzymes, with the BB-isoform of human creatine kinase showing the highest relative efficiency. Nucleoside diphosphate (NDP) kinase and 3-phosphoglycerate (3-PG) kinase also contribute significantly to this step [2] [3].

Kinetics of Phosphorylating Enzymes

The table below summarizes the key kinetic constants for the enzymes that phosphorylate DXG and its metabolites, providing a quantitative view of the activation efficiency.

| Enzyme | Substrate | Km (μM) | Relative Phosphorylation Efficiency |

|---|---|---|---|

| Deoxyguanosine Kinase (dGK) | DXG | 7,000 (High) | Poor substrate [3] |

| High-Km 5'-Nucleotidase (5'-NT) | DXG | Not specified | 4.2% of natural substrate (dGuo) [3] |

| GMP Kinase (Pig Brain) | DXG-MP | Not specified | 1% of natural substrate (dGMP) [3] |

| Creatine Kinase (BB-isoform) | DXG-DP | Not specified | 47% of natural substrate (dGDP) [3] |

| NDP Kinase (Type A) | DXG-DP | Not specified | 24% of natural substrate (dGDP) [3] |

| 3-Phosphoglycerate Kinase (3-PG) | DXG-DP | Not specified | 17% of natural substrate (dGDP) [3] |

Experimental Protocol for Intracellular DXG-TP Quantification

An enzymatic reverse transcriptase (RT) inhibition assay was developed to measure intracellular concentrations of the active metabolite, DXG-TP, in peripheral blood mononuclear cells (PBMCs) from patients receiving this compound [4].

Workflow for extracting and quantifying intracellular DXG-TP from patient PBMCs.

Cell Extraction and Metabolite Isolation [4]

- Cell Lysis and Extraction: Isolate PBMCs from heparinized venous blood using density cushion centrifugation (e.g., with Lymphoprep). The cell pellet is extracted overnight at 4°C using 60% methanol.

- Sample Concentration and Clean-up: Centrifuge the methanolic extract, evaporate the supernatant to dryness, and reconstitute the residue in 0.4 N perchloric acid for 30 minutes on ice.

- Neutralization: Centrifuge the acid extract and neutralize the supernatant using a mixture of trioctylamine in trichlorotrifluoroethane. The resulting neutral aqueous extract is stored at -20°C until analysis.

Enzymatic Assay for DXG-TP [4]

- Principle: The assay exploits the ability of DXG-TP to competitively inhibit the incorporation of a radiolabeled natural substrate (³H-dGTP) by HIV-1 reverse transcriptase (RT) into a synthetic template-primer (poly(rC) · p(dG)₁₂₋₁₈).

- Standard Curve: A standard inhibition curve is constructed by measuring RT inhibition in the presence of known amounts of pure DXG-TP.

- Measurement and Quantification: The neutralized patient PBMC extracts are added to the RT reaction mixture. The level of inhibition of ³H-dGTP incorporation is measured, and the concentration of DXG-TP in the sample is determined by interpolation from the standard curve. The assay is specific for DXG-TP, as DAPD-TP shows negligible inhibition.

Strategic Implications for Research and Development

The unique phosphorylation pathway of this compound has several important research and clinical implications:

- Synergistic Drug Combinations: The activation of DXG depends on 5'-nucleotidase, which uses IMP as a phosphate donor. Inhibitors of inosine monophosphate dehydrogenase (IMPDH), like mycophenolic acid (MPA) or ribavirin, reduce intracellular dGTP pools (competing natural substrate) and increase IMP levels. This dual action can significantly enhance the antiviral activity of this compound and even reverse resistance in viruses with K65R or L74V mutations [5].

- Resistance and Combination Therapy: The K65R and L74V mutations in HIV-1 RT are associated with reduced susceptibility to this compound [1]. However, the K65R mutation increases viral sensitivity to zidovudine (AZT). This bidirectional antagonism between resistance pathways provides a strong rationale for combining this compound with zidovudine, as they can mutually suppress the emergence of each other's resistance mutations [6] [1].

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. phosphorylation of dioxolane guanosine and its 5′ ... [sciencedirect.com]

- 3. Phosphorylation of Dioxolane Guanosine and Its 5'- ... [pubmed.ncbi.nlm.nih.gov]

- 4. Enzymatic Assay for Measurement of Intracellular DXG ... [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Combination of this compound and the Inosine ... [pmc.ncbi.nlm.nih.gov]

- 6. Antiviral activity and tolerability of this compound with ... [pmc.ncbi.nlm.nih.gov]

Resistance Profile and Combination Strategies

The table below summarizes the core resistance-associated mutations (RAMs) for amdoxovir and the strategic advantage of combining it with zidovudine (ZDV).

| Resistance Mutation | Effect on this compound/DXG Susceptibility | Phenotypic and Genotypic Consequences | Combination Strategy (e.g., with Zidovudine) |

|---|---|---|---|

| K65R | Decreased susceptibility [1] [2] [3] | Confers cross-resistance to tenofovir, abacavir, and lamivudine; increases sensitivity to ZDV [2] [3]. | Negative association with TAMs; combination prevents or delays K65R emergence and counteracts ZDV-excision resistance [1] [3]. |

| L74V | Decreased susceptibility [1] [2] | Selected by didanosine; virus remains sensitive to ZDV [1]. | Co-administration with ZDV delays emergence of L74V and other NRTI resistance mutations [1]. |

| M184V/I | Retains full or partial activity [1] [4] [2] | DXG-TP remains a potent inhibitor of the M184V variant [5]. | N/A |

| Thymidine Analogue Mutations (TAMs) | Retains activity [1] [4] [2] | Active against viruses containing M41L, D67N, K70R, L210W, T215Y/F, K219Q/E [4] [2]. | Synergistic antiviral activity with ZDV; prevents selection of TAMs and K65R through bidirectional antagonism of resistance pathways [1]. |

Quantitative Antiviral Activity Data

The following table presents quantitative findings on the antiviral efficacy of this compound, both as a monotherapy and in combination with ZDV, from a 10-day clinical study [1].

| Treatment Regimen | Mean Change in HIV-1 RNA (log₁₀ copies/mL) | Statistical Comparison & Notes |

|---|---|---|

| Placebo | +0.10 | Reference group [1] |

| ZDV 300 mg b.i.d. | -0.55 | Standard dose ZDV monotherapy [1] |

| AMDX 500 mg b.i.d. | -1.09 | This compound monotherapy [1] |

| AMDX 500 mg + ZDV 300 mg b.i.d. | -1.69 | Combination therapy [1] |

| AMDX 500 mg + ZDV 200 mg b.i.d. | -2.00 | Most potent regimen; significantly more potent than AMDX alone (P=0.021) [1] |

Detailed Experimental Protocols

Protocol 1: In Vitro Combination Study with IMPDH Inhibitors

This methodology is used to investigate the reversal of this compound resistance [6].

- Objective: To examine the effect of IMPDH inhibitors (Mycophenolic Acid - MPA, Ribavirin - RBV) on the anti-HIV activity of DAPD and DXG against wild-type and mutant viruses [6].

- Cell Lines: MT-2 cell line and phytohemagglutinin (PHA)-activated human peripheral blood mononuclear cells (PBMCs) [6].

- Viruses: Wild-type HIV-1 (LAI strain) and recombinant viruses with defined mutations (K65R, L74V, Q151M) generated by site-directed mutagenesis [6].

- Antiviral Assay (XTT-based):

- Infect cells at a low multiplicity of infection (MOI of 0.03).

- Seed infected cells into 96-well plates containing serial dilutions of test compounds (DAPD, DXG, MPA, RBV).

- Culture cells for 5 days in the presence of compounds.

- Add XTT tetrazolium dye and measure absorbance at 450 nm after 3 hours. Cell viability is proportional to the signal.

- Calculate EC₅₀ (half-maximal effective concentration) values from dose-response curves [6].

- Data Analysis: The shift in EC₅₀ for DXG in the presence of MPA or RBV is assessed. IMPDH inhibitors reduce intracellular dGTP pools, which augments the antiviral effect of DXG-TP and can reverse resistance in mutant strains [6].

The workflow for this protocol is as follows:

Protocol 2: Clinical Proof-of-Concept Study

This design is used to evaluate antiviral activity and short-term tolerability in humans [1] [4].

- Study Design: Phase Ib/IIa, randomized, double-blind, placebo-controlled, 10-day monotherapy study.

- Patient Population: HIV-1 infected adults, ART-naïve or off-therapy for >90 days, viral load ≥5,000 copies/mL, CD4+ count ≥200 cells/mm³ [1].

- Dosing Groups: Patients randomized to twice-daily treatment with:

- Placebo

- ZDV 200 mg

- ZDV 300 mg

- AMDX 500 mg

- AMDX 500 mg + ZDV 200 mg

- AMDX 500 mg + ZDV 300 mg [1]

- Primary Endpoints:

- Antiviral Activity: Mean change in plasma HIV-1 RNA (log₁₀) from baseline to Day 10; area under the virus depletion curve (AUCVL) [1].

- Pharmacokinetics: Full plasma PK profiles on Day 1 and Day 10; urine collection for drug recovery [4].

- Safety: Clinical and laboratory monitoring, including ophthalmologic exams due to historical findings of lens opacities in animal models [1].

Mechanisms of Resistance and Synergy

The efficacy of this compound and its resistance profile can be understood at the molecular level.

Molecular Mechanism of K65R and L74V: The K65R mutation in the reverse transcriptase active site forms a rigid molecular platform with R72, reducing the enzyme's conformational flexibility. This restricts the incorporation of natural dNTPs and further discriminates against NRTIs like DXG-TP, leading to reduced susceptibility [3]. The L74V mutation is also selected under this compound pressure, though its precise structural mechanism is less well-characterized [1] [2].

Synergy with Zidovudine: The combination of this compound and ZDV is synergistic due to bidirectional antagonism of resistance pathways [1]. The K65R mutation not only confers resistance to this compound but also re-sensitizes the virus to ZDV by impairing the ATP-mediated excision of ZDV-MP from the DNA chain. Conversely, Thymidine Analogue Mutations (TAMs) that confer ZDV resistance counteract K65R-mediated resistance. Therefore, using the drugs together creates a high genetic barrier, as the virus struggles to select mutations that confer resistance to both agents simultaneously [1] [3].

References

- 1. Antiviral activity and tolerability of this compound with ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. Structural Basis for the Role of the K65R Mutation in HIV-1 ... [pmc.ncbi.nlm.nih.gov]

- 4. and Standard-Dose Zidovudine in HIV-1-Infected Individuals [pmc.ncbi.nlm.nih.gov]

- 5. Dioxolane Guanosine 5′-Triphosphate, an Alternative ... [sciencedirect.com]

- 6. In Vitro Combination of this compound and the Inosine ... [pmc.ncbi.nlm.nih.gov]

Core Properties and Mechanism of Action

Amdoxovir (DAPD) is a prodrug that is converted to its active form, dioxolane guanosine (DXG) [1]. DXG is a nucleoside reverse transcriptase inhibitor (NRTI) and is notable for being the only guanosine analog under clinical development for HIV treatment at the time of the cited review [1].

The proposed mechanism of action follows a classic NRTI pathway, which is summarized in the diagram below.

Like other NRTIs, the active DXG-TP competes with natural nucleoside triphosphates for incorporation into the growing viral DNA chain by HIV-1 Reverse Transcriptase. Because it lacks a 3'-hydroxyl group, its incorporation results in chain termination, halting viral DNA synthesis [1]. The intracellular triphosphate form has a long half-life, which contributes to a sustained antiviral effect and allows for less frequent dosing [1].

Efficacy and Pharmacodynamic Data

The primary source of human efficacy data comes from a 2005 Phase II randomized controlled trial. The table below summarizes the key pharmacodynamic findings from that study [2].

| Patient Population | DAPD Dose (Twice Daily) | Median Viral Load Reduction (log₁₀ copies/mL) | Key Observations |

|---|---|---|---|

| Treatment-naive | 500 mg | 1.5 | Maximum observed antiviral effect. |

| Treatment-naive | 300 mg | Data not specified | Antiviral activity was observed. |

| Treatment-naive | 200 mg | Data not specified | Antiviral activity was observed. |

| Treatment-naive | 100 mg | Data not specified | Antiviral activity was observed. |

| Treatment-naive | 25 mg | Data not specified | Antiviral activity was observed. |

| Treatment-experienced | 500 mg | 0.7 | Reduced efficacy compared to naive patients. |

| Treatment-experienced | 300 mg | Data not specified | Activity was significant in patients without thymidine-analogue mutations (TAMs) & higher baseline CD4+ counts. |

The study also established that this compound and DXG followed linear kinetics and that the drug was well-tolerated at the doses tested, with the majority of adverse events reported as mild or moderate [2].

Safety and Therapeutic Index Considerations

A direct, numerically defined therapeutic index for this compound is not available in the public domain. However, its safety profile can be inferred and placed in the context of the NRTI class.

- Tolerability: In the short-term (15-day) trial, this compound was generally well-tolerated across all dose groups (25 mg to 500 mg twice daily). The incidence of adverse events was similar across groups, and most were mild to moderate in severity [2].

- Mitochondrial Toxicity: A key differentiator for NRTI safety is their potential to inhibit mitochondrial DNA polymerase γ (mtDNA pol γ), leading to toxicities like peripheral neuropathy, pancreatitis, and lactic acidosis [1]. Some NRTIs, like stavudine (d4T) and zidovudine (AZT), have a higher association with these toxicities. The L-configured NRTIs, lamivudine (3TC) and emtricitabine (FTC), are noted for their improved safety profile as they are poorer substrates for mtDNA pol γ [1]. While not explicitly stated for this compound, this is a critical parameter for its overall therapeutic index.

Detailed Experimental Protocol

For reference, here is a summary of the key methodology from the primary clinical trial that evaluated this compound's safety and pharmacodynamics [2].

- Study Design: Randomized controlled trial.

- Patient Population: 90 HIV-1 infected adults with plasma HIV-1 RNA between 5,000 and 250,000 copies/mL. The cohort included both treatment-naive and treatment-experienced patients.

- Dosing Regimens: Patients were randomized to receive one of the following:

- This compound monotherapy at 25, 100, 200, 300, or 500 mg twice daily, or 600 mg once daily.

- This compound 300 or 500 mg twice daily added to their existing failing antiretroviral regimen.

- Treatment Duration: 15 days of active dosing, followed by a 7-day post-treatment follow-up period.

- Primary Efficacy Endpoint: Antiviral activity was measured as the change in plasma HIV-1 RNA from baseline, calculated using the average area under the curve minus baseline (AAUCMB) over the 15-day period.

- Safety Assessment: The incidence and severity of clinical and laboratory adverse events (graded 1-4) were monitored throughout the study.

- Pharmacokinetic Analysis: Plasma concentrations of both this compound and its active metabolite, DXG, were measured to establish steady-state levels and linear kinetics.

Research Gaps and Development Status

The most recent clinical data for this compound is from 2005, indicating its development may have been discontinued or put on hold [2]. Consequently, there are significant gaps in publicly available knowledge:

- Long-term safety data from extended human trials is absent.

- Drug-drug interaction studies with modern antiretroviral regimens are not available.

- Its efficacy against a broad range of NRTI-resistant virus strains beyond those with thymidine-analogue mutations is not fully characterized.

- A precise, quantitative therapeutic index has not been established.

References

Mechanism of Action and Activation Pathway

Amdoxovir (DAPD) is a prodrug of dioxolane guanosine (DXG). Its activation and mechanism are distinct from other NRTIs. The pathway and key resistance mutations are summarized below:

This compound activation pathway and resistance mutations

- Activation Process: AMDX is a water-soluble prodrug that is rapidly deaminated by adenosine deaminase to form DXG [1] [2]. DXG enters cells and undergoes sequential phosphorylation to its active form, DXG-triphosphate (DXG-TP) [1] [2].

- Antiviral Action: DXG-TP competes with the natural substrate dGTP for incorporation into the growing viral DNA chain by HIV-1 reverse transcriptase. Because it lacks a 3'-hydroxyl group, its incorporation results in DNA chain termination, halting viral replication [1] [3].

Resistance Profile and Cross-Resistance

A key feature of this compound was its activity against some NRTI-resistant viruses, though it remained susceptible to specific mutations.

| Mutation | Confers Resistance to AMDX/DXG? | Notes on Cross-Resistance |

|---|---|---|

| M184V/I (3TC/FTC) | No | Retains activity against this common lamivudine/emtricitabine resistance mutation [4] [1]. |

| Thymidine Analogue Mutations (TAMs) | No | Retains activity against viruses containing TAMs (e.g., M41L, D67N, K70R, T215Y/F) [4] [1]. |

| K65R (TDF, ABC) | Yes | Reduces susceptibility to AMDX. Notably, this mutation can increase sensitivity to zidovudine (ZDV) [4] [1] [5]. |

| L74V (ddI) | Yes | Reduces susceptibility to AMDX [1]. |

| K65R + Q151M | Yes | Confers high-level resistance [2]. |

This compound susceptibility to common NRTI resistance mutations

Clinical and Preclinical Data Summary

Clinical data for this compound is limited to early-phase trials. The quantitative findings from a key 10-day monotherapy/combination therapy study are summarized below.

| Treatment Regimen (Twice-Daily) | Mean Change in HIV-1 RNA (log₁₀ copies/mL) | Area Under the Virus Depletion Curve (AUCVL) | Notes |

|---|---|---|---|

| Placebo | +0.10 | -- | -- |

| ZDV 300 mg | -0.55 | -- | -- |

| AMDX 500 mg | -1.09 | -- | AMDX monotherapy [4] [1] |

| AMDX 500 mg + ZDV 200 mg | -2.00 | Significant | Combination showed synergistic antiviral activity and markedly decreased viral load variability compared to AMDX alone [4] [1] |

| AMDX 500 mg + ZDV 300 mg | -1.69 | Significant | -- |

Overview of key this compound clinical trial design and findings

Detailed Experimental Protocols

For researchers seeking to understand the foundational in vitro methods, here are protocols from key studies on this compound.

In Vitro Antiviral Combination Assay (AMDX with IMPDH Inhibitors)

This protocol details the methodology for studying the synergistic effects of AMDX with agents like mycophenolic acid (MPA) [2].

- Objective: To evaluate the combined anti-HIV-1 activity of AMDX/DXG with inosine monophosphate dehydrogenase (IMPDH) inhibitors (e.g., MPA, Ribavirin) and to see if these combinations can reverse resistance in mutant viruses.

- Cell Lines: MT-2 cell line and phytohemagglutinin-activated human peripheral blood mononuclear cells (PBMCs).

- Viruses: Wild-type HIV-1 (strain LAI) and recombinant viruses with defined resistance mutations (K65R, L74V, Q151M, T215Y, K65R+Q151M) generated by site-directed mutagenesis.

- Compound Preparation: Test compounds are prepared in DMSO at 10 mM stock solutions.

- Antiviral Assay (XTT-based):

- Infect cells at a multiplicity of infection (MOI) of 0.03 for 2 hours.

- Seed infected cells into 96-well plates (3x10⁴ cells/well) containing serial dilutions of the test compounds.

- Culture cells for 5 days in the presence of the compounds.

- On day 5, add XTT tetrazolium dye and incubate for 3 hours.

- Measure absorption at 450 nm. The signal correlates with cell viability, which in turn correlates with antiviral activity.

- Data Analysis: Calculate the 50% effective concentration (EC₅₀) for each compound alone and in combination. Synergy is indicated by a significant reduction in the EC₅₀ of AMDX/DXG in the presence of a non-toxic concentration of the IMPDH inhibitor.

In Vitro Drug Resistance Selection Study

This methodology describes how resistance to this compound was selected and characterized in the laboratory [4] [1].

- Objective: To identify the mutational pathways through which HIV-1 develops resistance to AMDX under selective pressure.

- Method:

- HIV-1 is cultured in MT-2 cells or PBMCs.

- The virus is serially passaged in the presence of increasing sub-lethal concentrations of AMDX.

- Viral replication is monitored at each passage.

- Once a reduction in susceptibility is observed, the viral RNA is extracted from the culture supernatant.

- The reverse transcriptase gene is amplified by RT-PCR and sequenced via dideoxy-sequencing (Sanger method).

- Identified mutations are introduced into a reference viral strain (e.g., via site-directed mutagenesis) to confirm their role in conferring resistance.

Current Development Status

Based on available data, this compound is not currently in active clinical development [6]. While it showed promise in Phase I and II trials around 2010, a Phase II trial was terminated in 2013 and another was withdrawn before starting [6]. No further clinical studies have been reported in the last decade.

Conclusion for Researchers

This compound represented an innovative approach in NRTI development, primarily due to its unique guanosine analogue structure, activity against key resistant mutants (M184V, TAMs), and synergistic potential with other agents like zidovudine and IMPDH inhibitors. Its development provides valuable insights for designing future nucleoside analogues with improved resistance profiles.

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. In Vitro Combination of this compound and the Inosine ... [pmc.ncbi.nlm.nih.gov]

- 3. Practical Considerations For Developing Nucleoside Reverse ... [pmc.ncbi.nlm.nih.gov]

- 4. Antiviral activity and tolerability of this compound with ... [pmc.ncbi.nlm.nih.gov]

- 5. The Need for Development of New HIV-1 Reverse ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound [en.wikipedia.org]

Amdoxovir pharmacology overview

Core Pharmacology of Amdoxovir

The table below summarizes the fundamental properties of this compound.

| Attribute | Description |

|---|---|

| Drug Name | This compound (AMDEX, DAPD) [1] [2] |

| Drug Class | Nucleoside Reverse Transcriptase Inhibitor (NRTI) [2] [3] |

| Chemical Type | Guanosine nucleoside analogue [4] [1] |

| Mechanism of Action | Prodrug that is metabolized to its active form, dioxolane guanosine (DXG). DXG-triphosphate competes with endogenous dGTP for incorporation into viral DNA by HIV-1 reverse transcriptase, leading to chain termination [1] [5]. |

| Resistance Mutations | K65R and L74V are associated with reduced susceptibility. The drug retains activity against viruses with the M184V/I mutation and some Thymidine Analogue Mutations (TAMs) [4] [1]. |

Key Experimental Data and Clinical Findings

The following tables synthesize quantitative data from preclinical and clinical studies.

Table 1: 10-Day Monotherapy Antiviral Activity in HIV-1 Infected Patients [4] [1] This study assessed the short-term antiviral activity of various regimens in antiretroviral-naive patients.

| Treatment Regimen | Mean Change in Log₁₀ HIV-1 RNA (Viral Load) |

|---|---|

| Placebo | +0.10 |

| Zidovudine 300 mg bid | -0.55 |

| This compound 500 mg bid | -1.09 |

| This compound 500 mg + Zidovudine 300 mg bid | -1.69 |

| This compound 500 mg + Zidovudine 200 mg bid | -2.00 |

Table 2: Pharmacokinetic and Experimental Combination Data

| Aspect | Finding | Source |

|---|---|---|

| Drug-Drug Interaction | Coadministration with zidovudine did not significantly alter the plasma PK parameters of either drug. | [6] |

| In Vitro Combination | Combination of this compound and zidovudine in HIV-infected human lymphocytes resulted in no detectable drug-resistant mutations through 28 weeks. | [4] [1] |

| Half-life of Active Metabolite | DXG-triphosphate half-life was ~16 hours in activated human lymphocytes, supporting twice-daily (bid) dosing. | [1] |

Experimental Protocol: Key Clinical Trial Design

The primary source for the data in Table 1 was a Phase Ib/IIa clinical trial. Here is a summary of its methodology [4] [6]:

- Objective: To assess the short-term tolerability and antiviral activity of this compound with reduced and standard doses of zidovudine.

- Design: Double-blind, placebo-controlled, randomized study.

- Population: HIV-1-infected adults not receiving antiretroviral therapy, with plasma HIV-1 RNA ≥5,000 copies/mL and CD4+ T-cell count ≥200 cells/mm³.

- Intervention: Patients received twice-daily treatment for 10 days with one of the following:

- 200 mg zidovudine

- 300 mg zidovudine

- 500 mg this compound

- 500 mg this compound + 200 mg zidovudine

- 500 mg this compound + 300 mg zidovudine

- Primary Endpoints: Mean change in viral load (log₁₀) and area under the virus depletion curve (AUCVL) from baseline to Day 10.

Pathway and Mechanism Visualization

The diagram below illustrates the metabolic activation of this compound and its primary mechanism of action.

This graph outlines the metabolic activation pathway of this compound. The prodrug is first converted to its active form, DXG, which is then phosphorylated to DXG-TP. This active metabolite competes with the natural substrate dGTP for incorporation by HIV Reverse Transcriptase, ultimately terminating viral DNA chain elongation [1] [5].

Toxicity and Development Status

- Toxicity Profile: In animal studies, high doses of this compound were associated with obstructive nephropathy, which was reversible upon discontinuation. Some studies reported lens opacities in a small number of patients, though a direct causal link was not firmly established. In clinical trials, the drug was generally well-tolerated with mild to moderate adverse events [4].

- Current Status: The development of this compound has been halted. A Phase II trial (NCT01737359) was terminated, and another (NCT01738555) was withdrawn [7] [2] [8]. No further clinical studies appear to have been conducted since approximately 2013.

Research Implications

The pharmacological profile of this compound suggested several promising avenues for HIV treatment, which may remain relevant for future NRTI development:

- Synergistic Combination: The observed synergy and counter-selection of resistance mutations with zidovudine presented a strategic approach to delay treatment failure [4] [1].

- Reduced Dose Strategy: The clinical finding that a lower dose of zidovudine (200 mg bid) could achieve potent antiviral efficacy supported a strategy to mitigate the toxicity of combination regimens [4] [6].

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. This compound [en.wikipedia.org]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. Antiviral activity and tolerability of this compound with ... [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Combination of this compound and the Inosine ... [pmc.ncbi.nlm.nih.gov]

- 6. and Standard-Dose Zidovudine in HIV-1-Infected Individuals [pmc.ncbi.nlm.nih.gov]

- 7. A Safety and Efficacy Study of this compound in HIV-1 Treatment ... [trial.medpath.com]

- 8. A Safety and Efficacy Study of this compound in HIV-1 Treatment ... [trial.medpath.com]

Early Clinical Trial Summary: Amdoxovir & Zidovudine Combination

The table below summarizes the core findings from a 2010 randomized, double-blind, placebo-controlled study that evaluated the short-term antiviral activity and tolerability of amdoxovir (AMDX) with standard and reduced doses of zidovudine (ZDV) over 10 days [1] [2].

| Treatment Group (all twice daily) | Mean Change in Viral Load (log₁₀ copies/mL) | Key Findings and Statistical Significance |

|---|---|---|

| Placebo | +0.10 | Baseline for comparison [1] |

| ZDV 200 mg | -0.69 | Demonstrated antiviral activity [1] |

| ZDV 300 mg | -0.55 | Demonstrated antiviral activity [1] |

| AMDX 500 mg | -1.09 | -- |

| AMDX 500 mg + ZDV 200 mg | -2.00 | Significantly more potent than AMDX alone (P=0.021); suggested synergistic activity [1] |

| AMDX 500 mg + ZDV 300 mg | -1.69 | Potent antiviral effect [1] |

Tolerability: All reported adverse events in this study were mild to moderate, indicating the combination was well-tolerated in the short term [1] [2].

Detailed Experimental Protocol

This section outlines the key methodological details from the 2010 study that underpin the results above [1].

- Study Design: The trial was a Phase Ib/IIa, randomized, double-blind, placebo-controlled, proof-of-concept study conducted in Argentina. The protocol was approved by local ethics committees and the national regulatory authority (ANMAT) [1].

- Patient Population: Participants were HIV-1-infected adults (≥18 years) who were either treatment-naïve or had not received antiretroviral therapy in the 90 days prior to enrollment. Key inclusion criteria were a plasma HIV-1 RNA level of ≥5,000 copies/mL and a CD4+ T-cell count of ≥200 cells/mm³ [1].

- Randomization & Dosing: A total of 24 patients were enrolled. They were randomized to one of five treatment arms. The study included a complex randomization where patients within combination groups were assigned to receive either this compound or a placebo, while zidovudine administration was open-label. Patients received their assigned medication twice daily from day 1 to day 9 [1].

- Primary Endpoints: The primary efficacy endpoints were the mean change in viral load from baseline to day 10 and the area under the virus depletion curve (AUCVL). Safety was assessed through clinical and laboratory monitoring [1].

Mechanism of Action and Resistance Profile

Understanding this compound's pathway and resistance is key for development.

This compound Metabolic Activation Pathway

- Activation Pathway: this compound is a prodrug of dioxolane guanosine (DXG). Its activation involves extracellular deamination by adenosine deaminase (ADA) to form DXG, which is then phosphorylated intracellularly through a unique pathway involving several kinases, culminating in the active form, DXG-triphosphate (DXG-TP) [3] [4].

- Synergy with Zidovudine: The observed synergy is mechanistically supported by several factors [1] [3]:

- Distinct Phosphorylation Pathways: AMDX and ZDV are activated by different cellular enzymes, avoiding competition.

- Bidirectional Resistance: The K65R mutation, which can confer resistance to AMDX, has been shown to increase viral sensitivity to ZDV. Conversely, thymidine analog mutations (TAMs) that cause ZDV resistance can increase sensitivity to AMDX. This mutual antagonism in resistance pathways helps suppress the emergence of resistant variants when the drugs are combined.

Subsequent Clinical Development and Current Status

A search for more recent clinical data indicates that a Phase 2a study (NCT01737359) was initiated but terminated [5]. The study aimed to compare the safety and efficacy of this compound (300 mg or 500 mg twice daily) versus tenofovir disoproxil fumarate (300 mg once daily), each in combination with zidovudine and an optimized background regimen, in treatment-experienced patients. The public record does not state the reason for termination [5].

The promising early data on the synergy between this compound and zidovudine, particularly with a reduced-dose zidovudine strategy, has not yet been confirmed in larger, more recent clinical trials based on the available information.

References

- 1. Antiviral activity and tolerability of this compound with ... [pmc.ncbi.nlm.nih.gov]

- 2. Antiviral activity and tolerability of this compound with ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. Phosphorylation of Dioxolane Guanosine and Its 5'- ... [pubmed.ncbi.nlm.nih.gov]

- 5. A Safety and Efficacy Study of this compound in HIV-1 Treatment ... [trial.medpath.com]

Amdoxovir synthesis scalable process

Introduction to Amdoxovir (DAPD)

This compound (also known as DAPD) is a nucleoside reverse transcriptase inhibitor (NRTI) that has undergone advanced Phase II clinical trials for the treatment of HIV-1 infection [1]. It functions as a prodrug of the active metabolite (-)-β-D-dioxolane guanosine (DXG), which exhibits potent antiviral activity against wild-type HIV-1 and strains resistant to other NRTIs such as zidovudine (AZT), lamivudine (3TC), and abacavir [2]. The primary challenge in its development has been achieving optimal oral bioavailability, largely due to its low aqueous solubility [2]. This document details a scalable synthetic process designed to overcome previous limitations in yield and efficiency, supporting the production of commercial-scale quantities.

Scalable Synthesis of this compound

Key Strategic Improvements

The traditional synthesis of (-)-DAPD faced significant challenges, including modest yields in the critical glycosylation step (9-18%) and the use of hazardous reagents like sodium azide on a large scale [3]. The improved process centers on two key advancements:

- Use of a Cyanoacetate Additive: The introduction of t-butyl cyanoacetate as an additive in the Vorbruggen glycosylation reaction significantly improves the β-selectivity and isolated yield of the key nucleoside coupling intermediate [3].

- Elimination of Chromatography: A enzymatic hydrolysis step was incorporated in the synthesis of the related compound (-)-APD to remove a scale-limiting chromatographic purification, demonstrating a principle applicable to streamlining the DAPD process [3].

Starting Material and Key Intermediate

The synthesis begins from the commercially available and scalable key intermediate, (R)-lactone B (3), which can be produced in multi-kilogram quantities [3].

Figure 1. Overview of the scalable this compound synthesis workflow.

Detailed Experimental Protocols